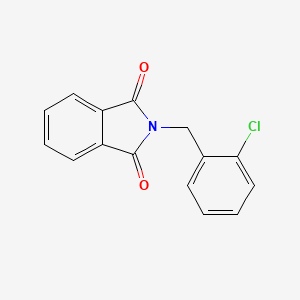

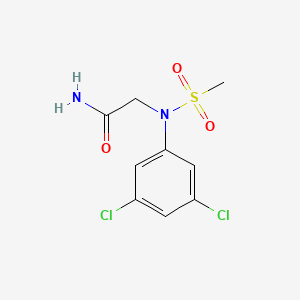

![molecular formula C11H10N2O2 B5720613 1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)

1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione, commonly known as MPTP, is a synthetic compound that has been extensively studied for its neurotoxic effects on the brain. MPTP is a prodrug that is converted to its active metabolite, MPP+ (1-methyl-4-phenylpyridinium ion), by the enzyme monoamine oxidase-B (MAO-B). MPP+ is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.

Mechanism of Action

MPTP is converted to MPP+ by 1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and neuronal death.

Biochemical and Physiological Effects:

MPTP-induced Parkinson's disease-like symptoms include tremors, rigidity, bradykinesia, and postural instability. These symptoms are caused by the selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum.

Advantages and Limitations for Lab Experiments

The advantages of using MPTP as a research tool include its ability to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the disease's pathogenesis and potential treatments. However, MPTP has limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease symptoms.

Future Directions

Future research on MPTP should focus on developing new animal models that better mimic the full range of Parkinson's disease symptoms. Additionally, researchers should investigate potential treatments for Parkinson's disease that target the underlying mechanisms of MPTP-induced neurotoxicity. Finally, researchers should continue to study the biochemical and physiological effects of MPTP to gain a better understanding of Parkinson's disease's pathogenesis.

Synthesis Methods

MPTP can be synthesized by the reaction of 2-methylphenylhydrazine with maleic anhydride. The resulting product is then cyclized to form MPTP.

Scientific Research Applications

MPTP has been widely used as a research tool to study Parkinson's disease. It is used to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the disease's pathogenesis, progression, and potential treatments.

properties

IUPAC Name |

1-(2-methylanilino)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)12-13-10(14)6-7-11(13)15/h2-7,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZPDOPKCZGSMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)

![8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B5720538.png)

![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)

![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)

![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)

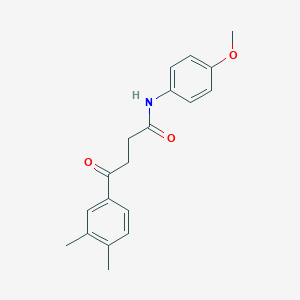

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)